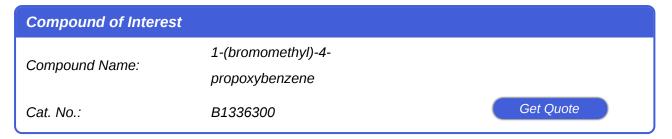


A Technical Guide to the Spectroscopic Analysis of 1-(bromomethyl)-4-propoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(bromomethyl)-4-propoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of information from analogous compounds and predictive analysis based on established spectroscopic principles. This document also outlines standardized experimental protocols for obtaining such spectra and includes a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(bromomethyl)-4-propoxybenzene**. These predictions are based on the analysis of structurally similar compounds and established chemical shift and fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃

Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.32	Doublet	2H	~8.5	Ar-H (ortho to - CH ₂ Br)
~6.88	Doublet	2H	~8.5	Ar-H (ortho to - OPr)
~4.50	Singlet	2H	-	-CH ₂ Br
~3.92	Triplet	2H	~6.6	-OCH2CH2CH3
~1.80	Sextet	2H	~7.4	-OCH2CH2CH3
~1.03	Triplet	3H	~7.4	-OCH2CH2CH3

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

• Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	
~158.5	C-OPr	
~131.0	C-CH₂Br	
~130.0	Ar-CH (ortho to -CH ₂ Br)	
~115.0	Ar-CH (ortho to -OPr)	
~69.7	-OCH2CH2CH3	
~33.5	-CH₂Br	
~22.5	-OCH2CH2CH3	
~10.5	-OCH2CH2CH3	



Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2960-2850	Strong	Aliphatic C-H Stretch
~1610, 1510	Strong	Aromatic C=C Bending
~1245	Strong	Aryl-O-Alkyl Ether C-O Stretch (asymmetric)
~1040	Strong	Aryl-O-Alkyl Ether C-O Stretch (symmetric)
~1220	Medium	-CH2-Br Wagging
~820	Strong	p-disubstituted benzene C-H out-of-plane bend
~620	Medium	C-Br Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

• Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
230/232	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
151	High	[M - Br]+
121	Medium	[M - Br - C ₃ H ₆] ⁺ or [C ₇ H ₇ O] ⁺
107	Medium	[M - Br - C ₃ H ₇]+
93	Medium	[C ₆ H ₅ O] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **1-(bromomethyl)-4-propoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]
 - Transfer the sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar organic compounds).[1]
 - Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
 - The final sample height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.[1]
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 [1]
 - Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]



- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Place a small amount of the solid sample (a few milligrams) into a clean vial.
 - Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.[3]
 - Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - If the peaks are too intense, the film is too thick. Clean the plate and prepare a new, more dilute sample. If the peaks are too weak, add another drop of the solution to the plate and re-run the spectrum.[3]
 - After analysis, clean the salt plate with a dry solvent and store it in a desiccator.

Mass Spectrometry (MS)

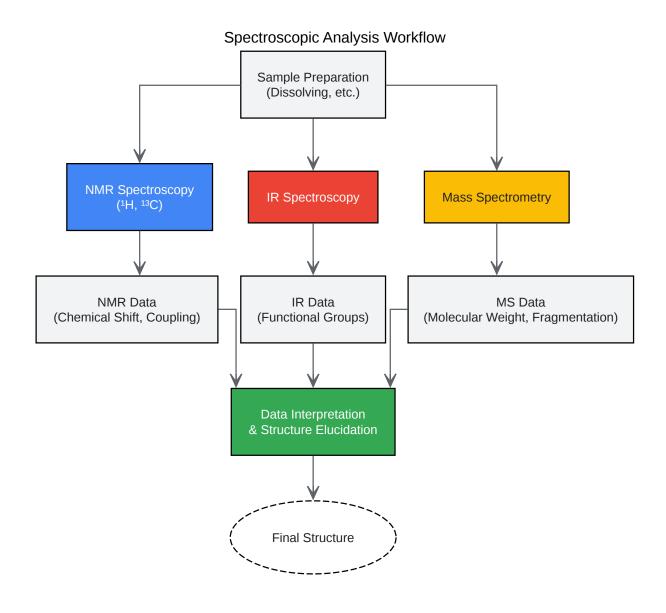


- Sample Introduction and Ionization (Electron Ionization EI):
 - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
 - The sample is vaporized in a high vacuum environment.[4]
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6]
 - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (radical cation).
- Mass Analysis and Detection:
 - The newly formed ions are accelerated by an electric field into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole or a magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.[6]
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.[5] The most intense peak is designated as the base peak with 100% relative abundance.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound.





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Caption: A flowchart of the spectroscopic analysis process.

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